(Methyl)tri-4-tolylphosphonium Iodide-d3,13C
CAS No.: 1896-61-3
Cat. No.: VC21276264
Molecular Formula: C22H24IP
Molecular Weight: 446.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1896-61-3 |
|---|---|
| Molecular Formula | C22H24IP |
| Molecular Weight | 446.3 g/mol |
| IUPAC Name | methyl-tris(4-methylphenyl)phosphanium;iodide |
| Standard InChI | InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | SUQPXWWSBRNXEE-UHFFFAOYSA-M |
| SMILES | CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
| Canonical SMILES | CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Introduction
Chemical Structure and Identification
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three 4-methylphenyl (tolyl) groups and one trideuterated methyl group, with an iodide counterion. The compound exhibits a cationic nature due to the positive charge on the phosphorus atom, which is stabilized by the surrounding organic groups .
Chemical Identification Parameters
The compound is identified through several chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1896-61-3 |
| Molecular Formula | C22H21D3IP |
| Molecular Weight | 450.331676334 g/mol |
| IUPAC Name | tris(4-methylphenyl)-(trideuteriomethyl)phosphanium;iodide |
| Standard InChI | InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4D3; |
| Appearance | White Solid (Powder) |
The isotopic labeling is indicated by "d3" in the name, signifying the presence of three deuterium atoms replacing hydrogen in the methyl group attached to the phosphorus atom .
Structural Characteristics
The structural features of this compound include:
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A tetrahedral arrangement around the phosphorus atom
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Three tolyl (4-methylphenyl) groups providing steric bulk
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One deuterated methyl group (CD3) for isotopic labeling
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An iodide counterion balancing the positive charge
The presence of the bulky 4-methylphenyl groups contributes significantly to the compound's solubility profile in organic solvents and influences its reactivity and stability characteristics in various chemical environments .
Physical and Chemical Properties
Understanding the physical and chemical properties of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is essential for its appropriate handling and application in research settings.
Physical Properties
| Property | Value/Description |
|---|---|
| Physical State | White solid powder |
| Solubility | Soluble in ether |
| Molar Mass | 450.331676334 g/mol |
The compound's physical state as a white powder makes it easily measurable and transferable in laboratory settings, while its solubility characteristics determine appropriate solvents for experimental procedures .
Chemical Properties
As a quaternary phosphonium salt, this compound demonstrates several key chemical properties:
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Stability under normal laboratory conditions
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Ability to function as a phase transfer catalyst due to its ionic nature
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Cationic character resulting from the positively charged phosphorus center
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Capacity to facilitate ion transfer across different phases in chemical reactions
These properties make the compound particularly valuable in specialized chemical applications, especially those requiring isotopic labeling or phase transfer capabilities.
Applications in Research and Industry
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C serves multiple functions in both research and industrial settings, with its applications leveraging its unique structural and chemical properties.
Analytical Chemistry Applications
The compound is primarily employed in research settings where isotopic labeling is essential for analytical techniques such as mass spectrometry. The deuterium labeling provides several advantages:
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Acts as an internal standard in quantitative analyses
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Enables tracking of reaction mechanisms through isotope labeling studies
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Facilitates the investigation of metabolic pathways
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Provides reference points in spectroscopic analyses
Organic Synthesis Applications
In organic synthesis, the compound serves multiple functions:
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Functions as a phase transfer catalyst, facilitating reactions between compounds in different phases
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Serves as an intermediate in various chemical reactions
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Contributes to the development of ionic liquids for specialized applications
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Aids in materials science applications where phosphonium salts provide unique properties
The presence of the bulky tolyl groups contributes to its solubility in organic solvents, making it particularly useful in reactions conducted in non-polar or mixed-phase systems.
| Product Description | Package Size | Price Range | Estimated Delivery |
|---|---|---|---|
| (Methyl)tri-4-tolylphosphonium Iodide-d3,13C | 25mg | 247.00 € | May 12, 2025 |
| (Methyl)tri-4-tolylphosphonium Iodide-d3,13C | 250mg | 1,681.00 € | May 12, 2025 |
The relatively high price point reflects the specialized nature of the compound and the precision required in its synthesis, particularly regarding isotopic labeling .
Quality Specifications
Commercial preparations of this compound typically adhere to strict quality control standards to ensure:
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Isotopic purity (degree of deuteration)
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Chemical purity (absence of non-deuterated analogs)
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Consistent physical properties
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Appropriate packaging for stability during storage and shipping
These specifications are critical for research applications where precision in isotopic labeling directly impacts experimental outcomes.
Current Research Applications
The specialized nature of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C makes it particularly valuable in several cutting-edge research areas.
Mass Spectrometry Research
In mass spectrometry, deuterium-labeled compounds like (Methyl)tri-4-tolylphosphonium Iodide-d3,13C serve as:
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Internal standards for quantification
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Reference compounds for method development
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Tools for elucidating fragmentation patterns and mechanisms
The predictable mass shift resulting from deuteration allows researchers to differentiate between labeled and unlabeled compounds with high precision.
Reaction Mechanism Studies
The deuterium labeling in this compound makes it invaluable for:
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Tracing reaction pathways in complex organic transformations
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Investigating isotope effects in chemical reactions
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Elucidating mechanisms in catalytic processes
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Studying phase transfer phenomena in heterogeneous systems
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